2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one
Description
2-Phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one is a spirocyclic compound featuring a benzoxazaphosphinine ring fused to a cyclohexane moiety. The λ⁵-phosphorus center in the benzoxazaphosphinine ring indicates pentavalent coordination, which is rare compared to traditional nitrogen- or oxygen-containing heterocycles.
Properties
IUPAC Name |
2-phenylspiro[4H-1,4,2λ5-benzoxazaphosphinine-3,1'-cyclohexane] 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO2P/c20-22(15-9-3-1-4-10-15)18(13-7-2-8-14-18)19-16-11-5-6-12-17(16)21-22/h1,3-6,9-12,19H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYUDUPCGLPZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3OP2(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazaphosphinine core, which can be achieved through the reaction of phenylphosphonic dichloride with an appropriate amine and phenol under controlled conditions. The cyclohexane ring is then introduced via a spirocyclization reaction, often using a cyclohexanone derivative as a precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphines or other reduced forms of the compound.
Scientific Research Applications
2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1’-cyclohexane]-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-Phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one and selected analogs from the evidence:
Notes:
- *Estimated molecular weight based on formula C₁₈H₁₈NO₂P.
- Purity : Only (2S)-7-hydroxy-3'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one explicitly reports 95% purity , suggesting rigorous quality control in its synthesis.
Key Comparative Insights:
Heteroatom Influence :
- The λ⁵-phosphorus in the target compound distinguishes it from nitrogen- (e.g., AS132533) or oxygen-based (e.g., benzopyran derivatives) spiro systems. Phosphorus’s larger atomic radius and variable oxidation states may enhance catalytic or coordination properties compared to nitrogen analogs .
- Oxygen-containing spiro compounds like the benzopyran derivative exhibit higher polarity, influencing solubility and hydrogen-bonding capacity .
Synthetic Accessibility :
- Compounds like 2t achieve high yields (94%) via flash column chromatography (ethyl acetate:petroleum ether, 1:100), suggesting efficient purification methods for bulky spiro systems . The target compound’s synthesis might require similar protocols but could face challenges due to phosphorus’s reactivity.
Steric and Electronic Effects :
- Bulky substituents (e.g., tert-butyl in 2c and 2t ) improve thermal stability but may limit reactivity. The phenyl group in the target compound balances steric bulk with electronic modulation .
Commercial Relevance: AS132533 is marketed for drug discovery at $409.00/250mg, highlighting the demand for spiro scaffolds .
Q & A
Basic: What are the optimized synthetic routes for preparing 2-phenyl-2,4-dihydrospiro[1,4,2λ⁵-benzoxazaphosphinine-3,1'-cyclohexane]-2-one?
Methodological Answer:
The synthesis involves phosphorus-containing intermediates and cyclohexane derivatives. A validated route includes:
- Step 1: Reacting a benzoxazaphosphinine precursor with phosphorus tribromide (PBr₃) in dry xylene under reflux (10–12 hours, 120–140°C) to form the spirocyclic backbone .
- Step 2: Purification via crystallization from ethanol, yielding ~54% product.
- Key Parameters:
Table 1: Reaction Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dry Xylene | 54 |
| Temperature | 120–140°C | 54 |
| Reaction Time | 10–12 hours | 54 |
| Base | NaH | 54 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies C=O (1670–1700 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
- ¹H/¹³C NMR: Confirms spirocyclic connectivity via chemical shifts:
- ³¹P NMR: Detects phosphorus environment (δ 20–25 ppm for λ⁵-phosphorus) .
- X-ray Crystallography: Resolves spatial arrangement of the spiro junction .
Advanced: How do competing reaction pathways affect the synthesis of this spiro compound?
Methodological Answer:
Competing pathways include:
- Ring-Opening: Caused by excess PBr₃ or prolonged heating, leading to linear byproducts. Mitigated by strict temperature control .
- Phosphorus Oxidation: Formation of P=O impurities in humid conditions. Additives like molecular sieves improve anhydrous conditions .
- Validation: Use LC-MS to monitor intermediates and adjust stoichiometry dynamically.
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Activity: MTT assay (IC₅₀ determination in HeLa or MCF-7 cells) .
- Antimicrobial Screening: Disk diffusion against E. coli and S. aureus .
- Mechanistic Studies: Molecular docking (PDB: 3ERT for estrogen receptors) to predict binding affinity .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Spirobenzoxazaphosphinine | Estrogen Receptor | 12.3 |
| Pyrazole Derivative | EGFR | 8.7 |
Advanced: How do computational studies (DFT/MD) inform its reactivity?
Methodological Answer:
- DFT Calculations: Predict electrophilic sites (e.g., phosphorus center) using Gaussian09 at B3LYP/6-311++G(d,p) level .
- Molecular Dynamics (MD): Simulate solvent effects on spiro ring stability (NAMD, 100 ns trajectories) .
- Outcome: Identifies hydrolysis-prone regions (e.g., P–O bonds in aqueous media) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Issue: Discrepancies in IC₅₀ values across studies (e.g., 12.3 μM vs. 45 μM) .
- Root Cause: Variability in assay conditions (e.g., serum concentration, cell passage number).
- Resolution:
- Standardize protocols (CLSI guidelines for antimicrobial tests).
- Validate purity via HPLC (>95%) before testing .
Advanced: What strategies improve stability during storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis (P–O cleavage) and oxidation (phenyl ring hydroxylation) .
- Stabilization:
- Store under argon at –20°C.
- Lyophilize with trehalose to prevent hydrolysis .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Structural Variants: Modify phenyl (electron-withdrawing groups) or cyclohexane (steric bulk) .
- Assay Correlation:
- Electron-deficient phenyl rings enhance anticancer activity (↑IC₅₀ 1.5-fold) .
- Bulky cyclohexane substituents reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
